4-Chloro-N-(3-formyl-phenyl)-benzamide
Overview
Description
4-Chloro-N-(3-formyl-phenyl)-benzamide (4-CNFPBA) is an organic compound that has gained attention in the scientific community due to its potential in various applications. 4-CNFPBA is a benzamide derivative with a chlorine atom at the fourth position and a formyl group at the third position of the benzene ring. This compound has been found to have a wide range of applications, including its use in the synthesis of various organic compounds, as a catalyst in various reactions, and as an inhibitor of certain enzymes. It has also been studied for its biochemical and physiological effects, as well as its potential medical uses.
Scientific Research Applications
Synthesis and Anti-tubercular Activity
A series of novel derivatives of benzamide, structurally related to 4-Chloro-N-(3-formyl-phenyl)-benzamide, were synthesized using green chemistry tools, such as ultrasonication. These compounds exhibited promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most derivatives showing an IC50 value of less than 1 µg/mL. Furthermore, these compounds were non-cytotoxic to the human cancer cell line HeLa, indicating their potential for safe therapeutic applications. Molecular docking studies with Mycobacterium enzymes suggested that certain derivatives could be active agents in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Electronic and Dielectric Properties
First-principles calculations based on density functional theory explored the electronic and dielectric properties of chlorinated phenyl benzamides, including compounds similar to 4-Chloro-N-(3-formyl-phenyl)-benzamide. These studies revealed that such compounds exhibit band gaps characteristic of semiconducting and photonic band gap materials, suggesting their potential in electronic and optical applications. Additionally, the variation in dielectric constant with additional chlorination highlighted the influence of molecular structure on the electronic properties of benzamides (Sreepad, 2016).
One-Pot Synthesis of Arylbenzoxazole Derivatives
A one-pot synthesis method was developed for 2-arylbenzoxazole derivatives using N-(2-Chloro-phenyl)-2-halo-benzamides, similar in structure to 4-Chloro-N-(3-formyl-phenyl)-benzamide, and primary amines. This process utilized copper-catalyzed intermolecular C–N and intramolecular C–O couplings, offering a clean and efficient synthesis route with good yields. This method represents an advancement in the synthesis of benzoxazole derivatives, which are important in medicinal chemistry (Miao et al., 2015).
Polymorphism and Solid-State Characterization
The study of polymorphism in compounds related to 4-Chloro-N-(3-formyl-phenyl)-benzamide provides insights into the solid-state properties that can influence pharmaceutical formulation and material science applications. Investigations into the crystalline forms of benzamide derivatives reveal differences in molecular conformation and packing, which can affect their stability, solubility, and bioavailability (Yanagi et al., 2000).
properties
IUPAC Name |
4-chloro-N-(3-formylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-12-6-4-11(5-7-12)14(18)16-13-3-1-2-10(8-13)9-17/h1-9H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPKRANDHTYRSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368306 | |
Record name | 4-Chloro-N-(3-formyl-phenyl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
721409-05-8 | |
Record name | 4-Chloro-N-(3-formyl-phenyl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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